(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H11N3.2ClH and a molecular weight of 198.09 g/mol . It is a pyrazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects . They have been associated with potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could be a potential mode of action.
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Pyrazole derivatives have been associated with a wide range of biological activities , suggesting that the compound may have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the efficacy of similar compounds, such as dimethylpyrazole-based nitrification inhibitors, has been studied in soil and pure cultures of nitrifying bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides regioisomeric pyrazoles, which can be further purified and converted into the desired dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclocondensation reactions, followed by purification and conversion to the dihydrochloride salt. The process may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
(1,4-dimethyl-1H-pyrazol-5-yl)methanamine dihydrochloride: A regioisomer with similar chemical properties.
3(5)-Substituted Pyrazoles: Compounds with substitutions at the 3 or 5 positions on the pyrazole ring, exhibiting similar reactivity and biological activities.
Uniqueness
(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the dimethyl groups and the methanamine moiety can enhance its interaction with biological targets and improve its solubility and stability .
Properties
IUPAC Name |
(1,4-dimethylpyrazol-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5-4-9(2)8-6(5)3-7;;/h4H,3,7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACQXXOOQIJVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1CN)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138188-73-3 |
Source
|
Record name | (1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.